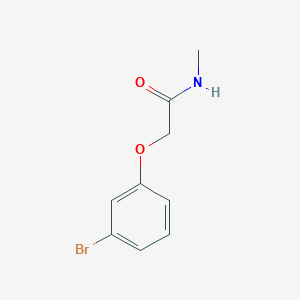
2-(3-bromophenoxy)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)-N-methylacetamide is an organic compound characterized by the presence of a bromophenoxy group attached to an N-methylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-methylacetamide typically involves the reaction of 3-bromophenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with N-methylacetamide . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly incorporating continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromophenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the phenoxy ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Nucleophilic Substitution: The amide group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated derivatives, while nucleophilic substitution can result in various substituted amides.
Applications De Recherche Scientifique
2-(3-bromophenoxy)-N-methylacetamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-bromophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The N-methylacetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-bromophenoxy)-N,N-dimethylethanamine
- 2-(3-bromophenoxy)tetrahydro-2H-pyran
- 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-(3-bromophenoxy)-N-methylacetamide is unique due to its specific combination of a bromophenoxy group and an N-methylacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity or selectivity in certain reactions, as well as unique biological activities.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDDWTWTRWUHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
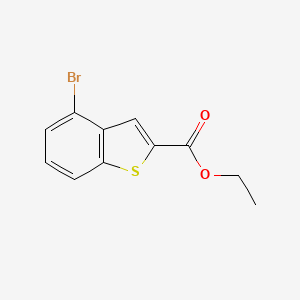
![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B2957349.png)
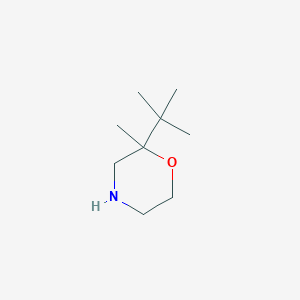
![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide](/img/structure/B2957351.png)
![3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/new.no-structure.jpg)
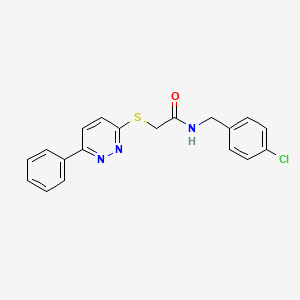
![N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide](/img/structure/B2957357.png)
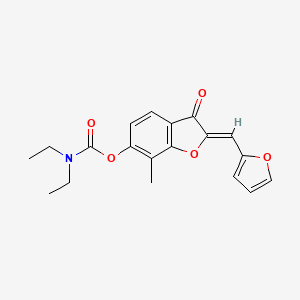
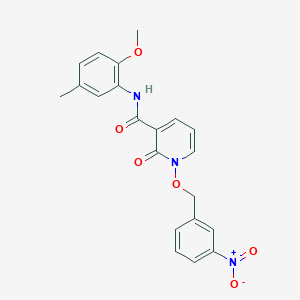
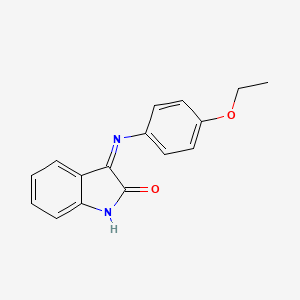

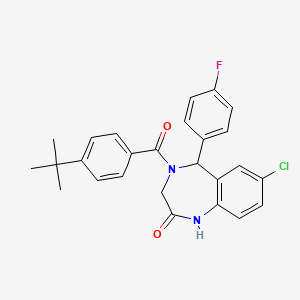
![3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957366.png)
